

4-Bromo-2-methoxy-6-methylpyridine CAS 1083169-00-9

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Compound of Interest

Compound Name: 4-Bromo-2-methoxy-6-methylpyridine

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An In-depth Technical Guide to **4-Bromo-2-methoxy-6-methylpyridine** (CAS 1083169-00-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxy-6-methylpyridine is a substituted pyridine derivative that serves as a versatile and valuable building block in modern organic synthesis.^[1] Its unique molecular architecture, featuring a strategically functionalized pyridine ring, offers chemists precise control over subsequent chemical transformations.^[1] The pyridine core is a privileged scaffold in medicinal chemistry, and this particular intermediate provides three distinct points for modification: a reactive bromine atom amenable to cross-coupling and substitution reactions, a methoxy group, and a methyl group.^[2] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, designed to empower researchers in leveraging its full synthetic potential in pharmaceutical and agrochemical development.^[1]

Physicochemical and Structural Properties

The compound features a pyridine ring substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position.^[2] This arrangement dictates its chemical behavior and physical properties. It typically appears as a colorless to pale yellow liquid at ambient temperature.^[2]

Table 1: Core Physicochemical Data

Property	Value	Source
CAS Number	1083169-00-9	[3] [4]
Molecular Formula	C ₇ H ₈ BrNO	[2] [4] [5]
Molecular Weight	202.05 g/mol	[2] [4]
IUPAC Name	4-bromo-2-methoxy-6-methylpyridine	[2]
Canonical SMILES	CC1=CC(=CC(=N1)OC)Br	[2]
Physical State	Liquid at ambient temperature	[2]
Topological Polar Surface Area	22.1 Å ²	[5]

| XLogP3 | 2.2 |[\[5\]](#) |Caption: Chemical structure of **4-Bromo-2-methoxy-6-methylpyridine**.

Synthesis and Purification

A frequently cited method for the synthesis of **4-Bromo-2-methoxy-6-methylpyridine** is the Mitsunobu reaction, starting from 4-bromo-6-methylpyridin-2-ol and methanol. This reaction utilizes triphenylphosphine (PPh₃) and a diazocarboxylate, such as diisopropyl azodicarboxylate (DIAD), to facilitate the O-alkylation of the pyridin-2-ol tautomer.[\[3\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)Caption: General workflow for the synthesis of **4-Bromo-2-methoxy-6-methylpyridine**.

Experimental Protocol: Mitsunobu Synthesis

This protocol is adapted from established procedures.[\[3\]](#)[\[5\]](#)

- Reaction Setup: To a solution of 4-bromo-6-methylpyridin-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add methanol (1.3 eq) and triphenylphosphine (1.6 eq).
- Initiation: Add diisopropyl azodicarboxylate (DIAD) (1.6 eq) sequentially to the solution.
- Reaction: Stir the reaction mixture at room temperature for approximately 18 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.
- Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer three times with a 1N NaOH aqueous solution.
- Isolation: Dry the separated organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by flash chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 10%) as the eluent to afford the pure **4-bromo-2-methoxy-6-methylpyridine**. A typical reported yield for this process is around 30%.[\[3\]](#)

Analytical Characterization

A multi-technique approach is essential for confirming the identity and assessing the purity of the synthesized compound.[\[6\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the proton environment, showing distinct signals for the methyl and methoxy protons, as well as the two aromatic protons on the pyridine ring. ^{13}C NMR will show seven distinct signals corresponding to each carbon atom.[\[7\]](#)
- Mass Spectrometry (MS): GC-MS or LC-MS is critical for confirming the molecular weight (202.05 g/mol) and observing the characteristic isotopic pattern of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).[\[6\]](#)[\[7\]](#)

- High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful method for determining the purity of the final product. A C18 reverse-phase column is typically effective for separating the target compound from starting materials and byproducts.

[6]

Chemical Reactivity and Synthetic Utility

The reactivity of **4-Bromo-2-methoxy-6-methylpyridine** is primarily dictated by the electron-deficient nature of the pyridine ring and the presence of the bromine atom at the activated 4-position.[8]

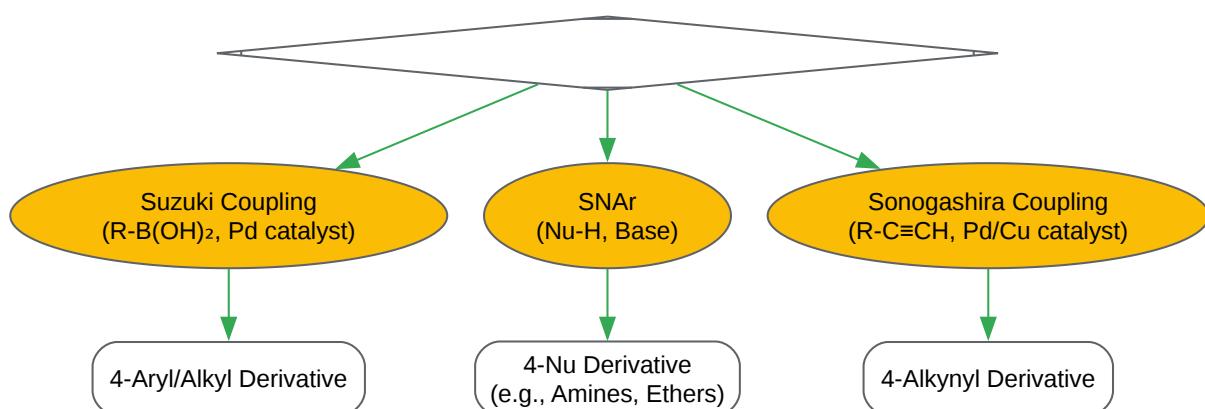
Nucleophilic Aromatic Substitution (SNAr)

The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group, polarizing the ring and making the C4 position (para to the nitrogen) highly susceptible to nucleophilic attack.[8][9] The bromine atom is an excellent leaving group, allowing for its displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiols) to introduce new functional groups.[2][8]

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern medicinal chemistry.[10]

- Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.[10]
- Buchwald-Hartwig Amination: Reaction with amines to form 4-aminopyridine derivatives.
- Heck Coupling: Reaction with alkenes.

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Caption: Key synthetic transformations of **4-Bromo-2-methoxy-6-methylpyridine**.

Applications in Drug Discovery

Substituted pyridines are a foundational scaffold in numerous approved drugs and clinical candidates. **4-Bromo-2-methoxy-6-methylpyridine** serves as a key intermediate for accessing complex molecular architectures.^{[2][1]} Its derivatives are investigated for a wide range of therapeutic targets. While specific drugs containing this exact fragment are proprietary, its utility is demonstrated by its role in building libraries of compounds for screening and in the synthesis of complex heterocyclic systems like those found in potent enzyme inhibitors. For example, related pyrimidine and indole structures are central to the discovery of BET bromodomain inhibitors for oncology applications.^[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1083169-00-9 is not publicly detailed, data from closely related brominated pyridines provide essential guidance.^{[12][13]}

- Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.^{[12][14]} Expected to cause skin irritation and serious eye irritation.^{[12][13]} May cause respiratory irritation.^{[14][15]}

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13] All handling should be performed in a well-ventilated area or a chemical fume hood.[15]
- Handling: Wash hands and any exposed skin thoroughly after handling.[13][16] Avoid breathing vapors or mists.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][15]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[13]
 - Skin: Wash off immediately with soap and plenty of water.[13]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12][16]

Conclusion

4-Bromo-2-methoxy-6-methylpyridine is a high-value synthetic intermediate with significant utility in medicinal chemistry and materials science. Its well-defined reactivity, particularly at the C4-bromine position, allows for predictable and versatile functionalization through modern synthetic methods like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers aiming to incorporate this powerful building block into their synthetic programs, paving the way for the discovery of novel chemical entities.

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